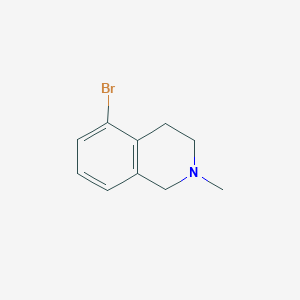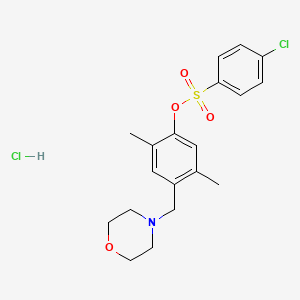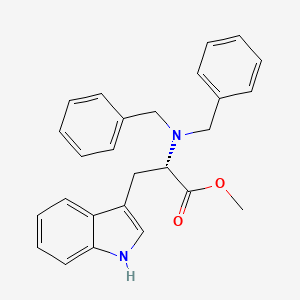
5-Bromo-2-methyl-3,4-dihydro-1H-isoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-Bromo-2-methyl-3,4-dihydro-1H-isoquinoline” is a chemical compound that belongs to the class of isoquinolines . It is used for research and development purposes . The molecular formula of this compound is C14H18BrNO2 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the Wolff–Kishner reduction of 2-(5-bromo-1-decyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)propanedinitrile with hydrazine hydrate has been used to synthesize 5-bromo-1-decylindolin-2-one .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
The bromination of isoquinoline derivatives demonstrates the compound's significance in synthetic chemistry. A study by Brown and Gouliaev (2004) illustrates the regioselective monobromination of isoquinoline to produce 5-bromoisoquinoline, showcasing the sensitivity of the bromination process to the choice of brominating agent and conditions. This process is pivotal for generating specific intermediates for further chemical transformations (Brown & Gouliaev, 2004).
Voskressensky et al. (2010) developed a reaction of 5-bromo-2-methyl-8-nitro-1,2,3,4-tetrahydroisoquinoline with activated alkynes to yield tetrahydropyrrolo[2,1-a]isoquinolin-4-ium ylides. This method provides access to dihydropyrrolo[2,1-a]isoquinolines, highlighting the compound's utility in synthesizing complex heterocyclic frameworks (Voskressensky et al., 2010).
In another dimension of research, Parveen et al. (1999) investigated a bioreductively activated prodrug system involving 5-bromo-2-((1-methyl-2-nitroimidazol-5-yl)methyl)isoquinolin-1-one for targeted drug delivery to hypoxic tissues. This study underscores the potential of brominated isoquinoline derivatives in developing prodrug systems for cancer therapy, focusing on selective delivery mechanisms (Parveen et al., 1999).
Application in Drug Discovery
The modular synthesis approach demonstrated by Pilgrim et al. (2013) utilizes a palladium-catalyzed α-arylation reaction involving a methyl ketone and an aryl bromide, including an electrophile and ammonium chloride, to furnish substituted isoquinolines. This one-pot coupling procedure highlights the compound's role in streamlining the synthesis of isoquinoline derivatives, potentially accelerating the drug discovery process by providing a versatile method for generating functionalized heterocycles (Pilgrim et al., 2013).
Safety and Hazards
Direcciones Futuras
Indole derivatives, which include “5-Bromo-2-methyl-3,4-dihydro-1H-isoquinoline”, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors, making them useful in developing new derivatives .
Mecanismo De Acción
Target of Action
It is known that indole derivatives, which are structurally similar to this compound, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making indole derivatives valuable for treatment development .
Mode of Action
It is known that indole derivatives interact with their targets, leading to various changes . For instance, some indole derivatives have shown antiviral, anti-inflammatory, and anticancer activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Indole derivatives have been found to exhibit various biological activities, suggesting that they may have diverse molecular and cellular effects .
Propiedades
IUPAC Name |
5-bromo-2-methyl-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c1-12-6-5-9-8(7-12)3-2-4-10(9)11/h2-4H,5-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEJKVWQQIKRFRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)C=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127693-22-5 |
Source


|
| Record name | 5-bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-((2-oxo-2-phenylethyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2715486.png)

![2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2715491.png)

![1-(benzo[d]thiazol-2-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)azetidine-3-carboxamide](/img/structure/B2715494.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2715496.png)

![2-methyl-N-[(2-methyl-1H-indol-5-yl)methyl]-3-nitrobenzamide](/img/structure/B2715501.png)

![3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-phenylpropanamide](/img/structure/B2715505.png)
![2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2715506.png)

